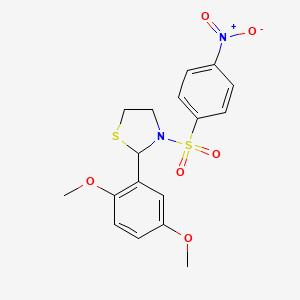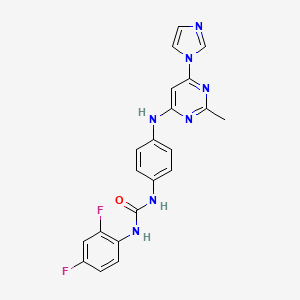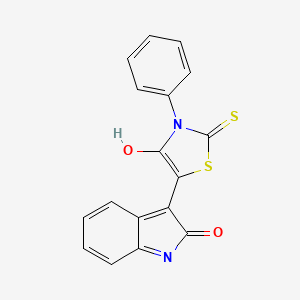![molecular formula C14H22N2O4 B2840976 Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate CAS No. 2361706-62-7](/img/structure/B2840976.png)
Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate, commonly known as MEPAC, is a chemical compound that belongs to the class of pyrrolidine carboxylates. It has been widely studied for its potential applications in the field of medicine and pharmacology.
Aplicaciones Científicas De Investigación
MEPAC has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Additionally, MEPAC has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. MEPAC has also been shown to have potential applications in the field of organic synthesis, particularly in the synthesis of chiral compounds.
Mecanismo De Acción
The mechanism of action of MEPAC is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, MEPAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MEPAC has also been shown to inhibit the activity of the cannabinoid CB1 receptor, which is involved in pain perception and appetite regulation.
Biochemical and Physiological Effects:
MEPAC has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of certain types of cancer cells. Additionally, MEPAC has been shown to have neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MEPAC is its potential use as a therapeutic agent in the treatment of a variety of diseases. Additionally, MEPAC has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, there are also some limitations to the use of MEPAC in lab experiments. For example, MEPAC can be difficult to synthesize in large quantities, and it may be unstable under certain conditions.
Direcciones Futuras
There are a number of potential future directions for research on MEPAC. One area of interest is the development of new synthesis methods that are more efficient and scalable. Additionally, further research is needed to fully understand the mechanism of action of MEPAC, as well as its potential applications in the treatment of various diseases. Finally, there is a need for more studies to evaluate the safety and efficacy of MEPAC in humans, particularly in the context of clinical trials.
Conclusion:
In conclusion, MEPAC is a promising compound with a wide range of potential applications in the field of medicine and pharmacology. Its anti-inflammatory, analgesic, and anti-tumor properties, as well as its neuroprotective effects, make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications, as well as to evaluate its safety and efficacy in humans.
Métodos De Síntesis
MEPAC can be synthesized using a variety of methods, including the reaction of 1-methylpyrrolidine-3-carboxylic acid with ethyl propiolate, followed by the reaction with ethylenediamine and subsequent esterification with methanol. Another method involves the reaction of 1-methylpyrrolidine-3-carboxylic acid with ethyl acrylate, followed by the reaction with ethylenediamine and subsequent esterification with methanol. Both of these methods have been successfully used to synthesize MEPAC with high yields and purity.
Propiedades
IUPAC Name |
methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-5-11(17)15(6-2)9-12(18)16-8-7-14(3,10-16)13(19)20-4/h5H,1,6-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCLKNYJKJJQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCC(C1)(C)C(=O)OC)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[2-(N-ethylprop-2-enamido)acetyl]-3-methylpyrrolidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840894.png)
![1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2840898.png)


![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2840901.png)
![Methyl 2-[(2,4-dichlorophenyl)formamido]-3-hydroxybutanoate](/img/structure/B2840903.png)
![(5E)-5-[(4-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2840905.png)
![2-[(methylamino)carbonothioyl]-N-phenylhydrazinecarboxamide](/img/structure/B2840908.png)
![N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2840910.png)
![1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2840911.png)


